molecular formula C15H12F2N3PS B14323947 1H-1,2,4-Triazole, 1-((bis(4-fluorophenyl)phosphinothioyl)methyl)- CAS No. 105609-53-8

1H-1,2,4-Triazole, 1-((bis(4-fluorophenyl)phosphinothioyl)methyl)-

Cat. No.: B14323947
CAS No.: 105609-53-8
M. Wt: 335.3 g/mol
InChI Key: KCPVWEYRCCBQDY-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 1-((bis(4-fluorophenyl)phosphinothioyl)methyl)- is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the 1,2,4-triazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole, 1-((bis(4-fluorophenyl)phosphinothioyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure high yields and purity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole ring.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 1-((bis(4-fluorophenyl)phosphinothioyl)methyl)- involves the inhibition of specific enzymes or pathways. For instance, in antifungal applications, it inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 1H-1,2,4-Triazole
  • 4H-1,2,4-Triazole
  • s-Triazole
  • 1,2,4-1H-Triazole
  • CGA-71019
  • Pyrrodiazole

Uniqueness

1H-1,2,4-Triazole, 1-((bis(4-fluorophenyl)phosphinothioyl)methyl)- is unique due to the presence of the bis(4-fluorophenyl)phosphinothioyl group, which imparts distinct chemical properties and enhances its biological activity. This makes it more effective in certain applications compared to other triazole derivatives.

Properties

CAS No.

105609-53-8

Molecular Formula

C15H12F2N3PS

Molecular Weight

335.3 g/mol

IUPAC Name

bis(4-fluorophenyl)-sulfanylidene-(1,2,4-triazol-1-ylmethyl)-λ5-phosphane

InChI

InChI=1S/C15H12F2N3PS/c16-12-1-5-14(6-2-12)21(22,11-20-10-18-9-19-20)15-7-3-13(17)4-8-15/h1-10H,11H2

InChI Key

KCPVWEYRCCBQDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)P(=S)(CN2C=NC=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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